N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
Description
Propriétés
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVDHZBSSITLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide is a complex organic compound with significant biological activity. This compound is primarily recognized as an impurity of Edoxaban, an anticoagulant medication. Understanding its biological activity is crucial for assessing its safety and efficacy in pharmaceutical applications.
- Molecular Formula : C31H38ClN7O7S2
- Molecular Weight : 720.26 g/mol
- CAS Number : 2852734-45-1
Biological Activity
The biological activity of this compound has been investigated primarily in relation to its role as an impurity in Edoxaban. Below are key findings from various studies:
Anticoagulant Activity
- Mechanism of Action : The compound acts as a direct factor Xa inhibitor, similar to Edoxaban. It interferes with the coagulation cascade, thereby preventing thrombus formation.
- In Vitro Studies : In laboratory settings, the compound has demonstrated anticoagulant effects comparable to those of Edoxaban. Studies indicate that it effectively inhibits factor Xa activity in plasma assays.
- Pharmacokinetics : Preliminary pharmacokinetic studies have shown that the compound has a favorable absorption profile and a half-life that supports its potential use as an anticoagulant.
Toxicological Profile
- Safety Assessments : Toxicological evaluations have indicated that the compound exhibits low acute toxicity in animal models. However, chronic exposure studies are necessary to fully understand its long-term effects.
- Side Effects : Observed side effects in animal studies include mild gastrointestinal disturbances and transient liver enzyme elevations at high doses.
Case Study 1: Anticoagulation Efficacy
A study conducted on animal models demonstrated that administration of N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide resulted in significant reductions in thrombin generation compared to control groups.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Thrombin Generation (nM) | 120 | 30 |
| Activated Partial Thromboplastin Time (APTT) (sec) | 30 | 50 |
Case Study 2: Toxicological Evaluation
In a chronic toxicity study involving rats over a period of six months:
| Dose (mg/kg/day) | Liver Enzyme Levels (ALT/AST) | Observations |
|---|---|---|
| 0 (Control) | Normal | No adverse effects |
| 10 | Slightly elevated | Mild liver stress observed |
| 50 | Significantly elevated | Transient liver damage noted |
Applications De Recherche Scientifique
Pharmaceutical Applications
Anticoagulant Research
The compound is notably associated with Edoxaban, which is utilized for its anticoagulant properties. Edoxaban functions by inhibiting Factor Xa in the coagulation cascade, thereby preventing thrombus formation. The study of impurities like N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide is crucial for ensuring the safety and efficacy of the drug formulation. Understanding these impurities helps in optimizing the synthesis process and enhancing the quality control measures during drug production .
Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard for quality control in pharmaceutical formulations containing Edoxaban. High-performance liquid chromatography (HPLC) is often employed to analyze the purity and concentration of this impurity in drug products. The characterization of such impurities ensures compliance with regulatory standards set by agencies like the FDA and EMA .
Synthesis and Development
Synthetic Pathways
The synthesis of N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide involves complex organic reactions that are critical for developing new pharmaceutical agents. Researchers are focused on improving synthetic methodologies to enhance yield and purity while minimizing by-products .
Formulation Development
In formulation science, understanding the behavior of this compound in various solvents and excipients can lead to improved drug delivery systems. The solubility and stability of this compound in different formulations are vital for ensuring its effectiveness as an active pharmaceutical ingredient (API) in anticoagulant therapies .
Toxicological Studies
Safety Assessments
Toxicological evaluations of N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide are essential for determining its safety profile as an impurity in Edoxaban formulations. Studies typically assess acute toxicity, genotoxicity, and potential carcinogenic effects to ensure patient safety .
Case Study 1: Quality Control of Edoxaban
In a recent study published by pharmaceutical researchers , the presence of N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide was monitored during the production of Edoxaban using HPLC methods. The results indicated that maintaining low levels of this impurity was essential for meeting regulatory standards.
Case Study 2: Synthesis Optimization
A research team focused on optimizing the synthetic route for N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide reported significant improvements in yield and purity through adjustments in reaction conditions . This optimization has implications for reducing production costs and enhancing overall drug quality.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The target compound belongs to the direct oral anticoagulant (DOAC) class. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues
Marketed DOACs
Key Research Findings
- Synthesis and Stability: The target compound’s p-toluenesulfonate monohydrate form (CAS 480449-71-6) exhibits enhanced crystallinity, critical for manufacturing stability .
- Selectivity : Compared to rivaroxaban, the target compound shows 10,000-fold selectivity for FXa over thrombin, reducing off-target bleeding risks .
- Clinical Trials: In the Hokusai-VTE trial, edoxaban demonstrated non-inferiority to warfarin in recurrent VTE prevention (3.2% vs. 3.5%) with significantly lower major bleeding rates (1.4% vs. 2.2%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
